molecular formula C24H30N6OS B12160312 N'-{(Z)-[4-(diethylamino)phenyl]methylidene}-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-{(Z)-[4-(diethylamino)phenyl]methylidene}-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B12160312
M. Wt: 450.6 g/mol
InChI Key: MLPATXSLLBCUPD-XYGWBWBKSA-N
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Description

The compound with the molecular formula C24H30N6OS is a complex organic molecule that has garnered interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C24H30N6OS typically involves multi-step organic reactions. One common method includes the condensation of specific amines with aldehydes or ketones, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of C24H30N6OS may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and quality. Purification processes such as recrystallization, chromatography, and distillation are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

C24H30N6OS: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where specific groups within the molecule are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated solvents, bases like sodium hydroxide, and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in C24H30N6OS . For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

C24H30N6OS: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of C24H30N6OS involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved often include signal transduction mechanisms, where the compound modulates cellular responses.

Comparison with Similar Compounds

Similar Compounds

    C24H30N6O2S: A similar compound with an additional oxygen atom, which may alter its reactivity and biological activity.

    C24H30N6S: Lacks the oxygen atom, potentially affecting its solubility and interaction with biological targets.

Uniqueness

C24H30N6OS: is unique due to its specific arrangement of atoms, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C24H30N6OS

Molecular Weight

450.6 g/mol

IUPAC Name

N-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H30N6OS/c1-5-29(6-2)21-14-10-19(11-15-21)16-25-26-22(31)17-32-24-28-27-23(30(24)7-3)20-12-8-18(4)9-13-20/h8-16H,5-7,17H2,1-4H3,(H,26,31)/b25-16-

InChI Key

MLPATXSLLBCUPD-XYGWBWBKSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C\C2=CC=C(C=C2)N(CC)CC)C3=CC=C(C=C3)C

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=CC=C(C=C2)N(CC)CC)C3=CC=C(C=C3)C

Origin of Product

United States

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